



Biotin-PEG11-Amine: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Biotin-PEG11-Amine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Biotin-PEG11-Amine**, a versatile biotinylation reagent and linker molecule. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information required for its effective application in various experimental and developmental workflows.

Core Properties and Specifications

Biotin-PEG11-Amine is a chemical compound that incorporates a biotin moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. This unique structure imparts desirable properties for a range of biochemical applications. The biotin group provides a high-affinity binding site for avidin and streptavidin, the PEG spacer enhances water solubility and reduces steric hindrance, and the primary amine allows for covalent conjugation to various functional groups.[1][2][3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative specifications for **Biotin-PEG11-Amine** are summarized in the table below. These values are compiled from various commercial suppliers and represent typical product specifications.



Property	Value	References
Molecular Weight (MW)	770.97 g/mol (also cited as 771.0 g/mol)	[1][4]
Molecular Formula	C34H66N4O13S	
Purity	≥95% (typically ≥96% or 98%)	
Appearance	White to off-white solid	
Solubility	Soluble in Water, DMSO, DMF, DCM	
Storage Conditions	-20°C, protect from moisture, store with desiccant	_
CAS Number	1418022-42-0	_

Applications in Research and Drug Development

The primary application of **Biotin-PEG11-Amine** lies in its function as a biotinylation reagent. The terminal amine group can be covalently linked to molecules containing carboxylic acids, activated esters (e.g., NHS esters), aldehydes, or ketones. This enables the specific labeling of proteins, peptides, nucleic acids, and other biomolecules.

The hydrophilic PEG11 spacer is a key feature, as it increases the aqueous solubility of the labeled molecule and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to avidin or streptavidin. This is particularly advantageous in various affinity-based assays, including:

- Pull-down assays: a technique with applications in a broad range of biochemical areas.
- Immunohistochemistry (IHC) and Immunofluorescence (IF)
- ELISA and Western blotting
- Surface Plasmon Resonance (SPR)
- Drug Delivery and Targeting



Furthermore, **Biotin-PEG11-Amine** is utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Experimental Protocols

The following section provides a detailed, generalized protocol for the biotinylation of a protein with a free carboxylic acid group using **Biotin-PEG11-Amine** and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a crosslinker.

Protein Biotinylation via Carboxylic Acid Coupling

This protocol outlines the steps for conjugating **Biotin-PEG11-Amine** to a protein's exposed carboxyl groups (e.g., on aspartate or glutamate residues or the C-terminus).

Materials:

- Protein of interest
- Biotin-PEG11-Amine
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for enhancing efficiency)
- Reaction Buffer: MES, PBS, or HEPES buffer, pH 4.5-7.2 (avoid amine-containing buffers like Tris)
- Quenching Buffer: Tris-HCl, glycine, or hydroxylamine solution
- Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.



 If the protein is in a buffer containing primary amines, it must be exchanged into an aminefree buffer via dialysis or gel filtration.

Reagent Preparation:

- Immediately before use, dissolve Biotin-PEG11-Amine in the reaction buffer or an appropriate organic solvent like DMSO.
- Prepare a fresh solution of EDC in the reaction buffer. If using NHS or sulfo-NHS, prepare a solution of this as well.

Biotinylation Reaction:

- For a two-step reaction (recommended to reduce protein cross-linking), first activate the protein's carboxyl groups. Add a 10- to 50-fold molar excess of EDC and NHS (or sulfo-NHS) to the protein solution.
- Incubate for 15-30 minutes at room temperature.
- Add a 10- to 100-fold molar excess of Biotin-PEG11-Amine to the activated protein solution.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

Quenching the Reaction:

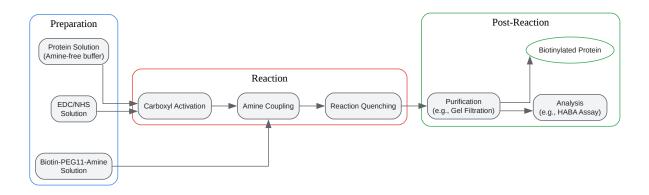
- Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted EDC and active esters.
- Incubate for 15-30 minutes at room temperature.
- Purification of the Biotinylated Protein:
 - Remove excess, unreacted **Biotin-PEG11-Amine** and other reaction byproducts using a
 desalting column, gel filtration chromatography (e.g., Sephadex G-25), or dialysis. This
 step is crucial to prevent interference in downstream applications.
- Determination of Biotin Incorporation (Optional):



The degree of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, leading to a measurable decrease in absorbance at 500 nm.

Visualizing Experimental Workflows

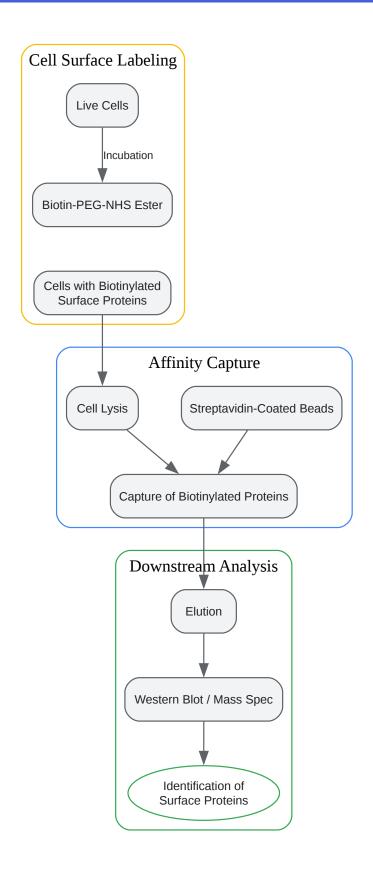
To further clarify the experimental process, the following diagrams illustrate the key steps and relationships in a typical biotinylation workflow.



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Caption: A logical workflow for protein biotinylation using **Biotin-PEG11-Amine**.





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Caption: Workflow for identifying cell surface proteins using biotinylation.



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